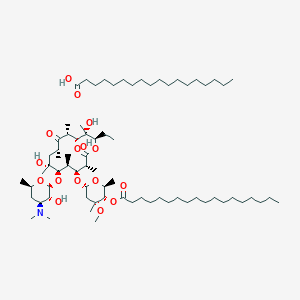

ERYTHROMYCIN STEARATE

Description

Properties

IUPAC Name |

[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] octadecanoate;octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H101NO14.C18H36O2/c1-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-43(57)68-50-40(8)66-44(34-54(50,10)64-14)69-47-38(6)49(70-52-46(59)41(56(12)13)32-36(4)65-52)53(9,62)33-35(3)45(58)37(5)48(60)55(11,63)42(16-2)67-51(61)39(47)7;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h35-42,44,46-50,52,59-60,62-63H,15-34H2,1-14H3;2-17H2,1H3,(H,19,20)/t35-,36-,37+,38+,39-,40+,41+,42-,44+,46-,47+,48-,49-,50+,52+,53-,54-,55-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHONGMBJZNDED-DABSQYSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(OC(CC1(C)OC)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H137NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1284.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Erythromycin Stearate

Ribosomal Target Binding and Inhibition of Protein Synthesis

The primary antibacterial mechanism of erythromycin (B1671065) is the inhibition of protein synthesis in susceptible bacteria. patsnap.comoup.com This action is highly specific to bacterial ribosomes, which differ structurally from their eukaryotic counterparts, ensuring selective toxicity. Erythromycin does not affect nucleic acid synthesis. drugbank.comfda.gov

Erythromycin's antibacterial activity begins with its binding to the large 50S subunit of the bacterial ribosome. patsnap.compatsnap.com The binding site is located within the 23S ribosomal RNA (rRNA) component, near the entrance of the nascent polypeptide exit tunnel (NPET). drugbank.commgcub.ac.inresearchgate.netmedicinenet.com This interaction is reversible and occurs with a 1:1 stoichiometry. nih.gov The drug molecule positions itself in the tunnel, establishing contact with specific nucleotide residues, which is crucial for its inhibitory effect. researchgate.netnih.gov In addition to halting protein synthesis, erythromycin can also interfere with the assembly and formation of the 50S ribosomal subunit itself, further compromising bacterial viability. drugbank.comnih.govyoutube.com

Table 1: Key Interactions of Erythromycin at the 50S Ribosomal Subunit

| Ribosomal Component | Specific Location/Target | Consequence of Binding |

|---|---|---|

| 50S Ribosomal Subunit | Large subunit of the bacterial ribosome | Primary target for erythromycin action. patsnap.compatsnap.com |

| 23S rRNA | A specific site within the rRNA molecule | Forms the binding pocket for the drug. drugbank.commgcub.ac.in |

| Nascent Polypeptide Exit Tunnel (NPET) | Within the 50S subunit, near the Peptidyl Transferase Center | Physical obstruction of the growing peptide chain. mgcub.ac.inresearchgate.netnih.gov |

| 50S Subunit Assembly Pathway | Precursor particles of the 50S subunit | Inhibition of the formation of mature, functional 50S subunits. drugbank.comnih.gov |

The binding site of erythromycin is strategically located near the peptidyl transferase center (PTC), the ribosomal core responsible for catalyzing peptide bond formation. patsnap.comyoutube.comnih.gov While not directly inhibiting the catalytic activity of the PTC, erythromycin's presence creates steric hindrance. nih.govnih.gov This obstruction interferes with the proper alignment of the aminoacyl-tRNA in the acceptor (A) site, thereby impeding the formation of a new peptide bond with the growing polypeptide chain located at the peptidyl (P) site. mgcub.ac.indocumentsdelivered.com Consequently, the fundamental process of adding new amino acids to the nascent protein is disrupted. youtube.com

By binding within the NPET, erythromycin physically blocks the path of the elongating polypeptide chain. mgcub.ac.inmedicinenet.comyoutube.compnas.org This blockage is most effective against nascent peptides that are only a few amino acids long. oup.comnih.gov As the ribosome attempts to synthesize the protein, the growing chain is unable to progress through the obstructed tunnel. youtube.com

This steric clash inhibits the critical translocation step of protein synthesis, where the ribosome is supposed to move one codon down the messenger RNA (mRNA). patsnap.compatsnap.comdrugbank.com The stalled ribosome is unable to continue translation, leading to the premature dissociation of the incomplete peptidyl-tRNA from the ribosome. nih.govnih.gov This abortive release of short peptide fragments effectively halts protein production. drugbank.com

Table 2: Steps in Erythromycin-Mediated Inhibition of Protein Synthesis

| Step | Mechanism | Outcome |

|---|---|---|

| 1. Binding | Erythromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit. drugbank.commgcub.ac.in | The drug is positioned within the nascent polypeptide exit tunnel. researchgate.net |

| 2. Obstruction | The bound drug molecule physically blocks the exit tunnel. mgcub.ac.inyoutube.com | The growing polypeptide chain cannot pass through the tunnel. medicinenet.com |

| 3. Inhibition of Translocation | The ribosome's movement along the mRNA is halted. patsnap.compatsnap.comdrugbank.com | Elongation of the peptide chain is stopped. youtube.com |

| 4. Dissociation | The incomplete peptidyl-tRNA molecule detaches from the ribosome. nih.govnih.gov | Protein synthesis is prematurely terminated. |

Erythromycin is predominantly classified as a bacteriostatic antibiotic, meaning it inhibits the growth and replication of bacteria without directly killing them. patsnap.commedicinenet.comnih.govyoutube.com This suppression of protein synthesis prevents the bacteria from multiplying, allowing the host's immune system to clear the infection. droracle.ai

However, the distinction between bacteriostatic and bactericidal activity is not absolute. droracle.ainih.gov Under certain conditions, erythromycin can exhibit bactericidal (bacteria-killing) effects. patsnap.comyoutube.com These conditions include high concentrations of the drug, periods of rapid bacterial growth, or activity against highly susceptible pathogens such as Streptococcus pyogenes and Streptococcus pneumoniae. patsnap.comyoutube.comoup.com

Table 3: Bacteriostatic vs. Bactericidal Activity of Erythromycin

| Modality | Primary Mechanism | Conditions |

|---|---|---|

| Bacteriostatic | Inhibition of bacterial growth and replication. patsnap.comnih.gov | Standard therapeutic concentrations, most susceptible organisms. medicinenet.comyoutube.com |

| Bactericidal | Direct killing of bacteria. patsnap.comyoutube.com | High drug concentrations, rapid bacterial growth, highly susceptible species (e.g., S. pyogenes, S. pneumoniae). youtube.comoup.com |

Non-Antibacterial Cellular and Molecular Effects

Beyond its direct antimicrobial activity, erythromycin is recognized for significant immunomodulatory and anti-inflammatory actions. nih.govnih.gov These effects are observed at concentrations that may not be sufficient for antibacterial action and are independent of its ability to inhibit protein synthesis. nih.govnih.gov

Erythromycin exerts a range of effects on the host immune response, primarily by attenuating excessive inflammation. nih.goversnet.org It has been shown to reduce the migration of neutrophils, a key type of inflammatory cell, to sites of inflammation. asm.orgfrontiersin.org This is achieved in part by decreasing the production of potent neutrophil chemoattractants. asm.org

The drug can modulate the production of various cytokines, which are signaling molecules that regulate inflammation. nih.gov Specifically, erythromycin can inhibit the synthesis and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.goversnet.orgasm.org The mechanism for this effect may involve the inhibition of key transcription factors, such as nuclear factor-kappa B (NF-κB), which control the genes for these inflammatory mediators. nih.govasm.org Furthermore, a novel anti-inflammatory mechanism involves the upregulation of Developmental Endothelial Locus-1 (DEL-1), a homeostatic protein that regulates neutrophil infiltration. researchgate.net

Table 4: Summary of Key Immunomodulatory Effects of Erythromycin

| Effect | Target Cells/Molecules | Molecular Mechanism |

|---|---|---|

| Reduced Neutrophil Infiltration | Neutrophils, Endothelial Cells | Downregulation of chemoattractants; Upregulation of DEL-1. asm.orgresearchgate.net |

| Decreased Pro-inflammatory Cytokine Production | Epithelial cells, Macrophages | Inhibition of IL-6 and IL-8 synthesis. nih.goversnet.orgasm.org |

| Inhibition of Signaling Pathways | Various immune and structural cells | Suppression of transcription factors like NF-κB. nih.govasm.org |

Anti-inflammatory Pathways

Erythromycin demonstrates notable anti-inflammatory effects that are independent of its antimicrobial action. nih.gov These immunomodulatory properties are attributed to its ability to influence several key inflammatory pathways.

One of the primary anti-inflammatory mechanisms of erythromycin involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.gov Erythromycin has been shown to suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. nih.govresearchgate.net This inhibitory effect on NF-κB is believed to occur downstream of its dissociation from its inhibitor, IκB. nih.gov

Furthermore, research has indicated that erythromycin can upregulate the expression of the secreted homeostatic protein DEL-1. researchgate.net DEL-1 plays a critical role in regulating neutrophil recruitment to sites of inflammation. By increasing DEL-1 levels, erythromycin can inhibit neutrophil infiltration, a key event in the inflammatory cascade. researchgate.net This effect has been observed in models of acute lung injury and periodontitis. researchgate.net The upregulation of DEL-1 by erythromycin is mediated through the growth hormone secretagogue receptor (GHSR) and the subsequent activation of the JAK2/STAT3 and PI3K/AKT signaling pathways. researchgate.net

Erythromycin also directly inhibits the production of pro-inflammatory cytokines such as IL-8 and reduces the oxidative burst in neutrophils, further contributing to its anti-inflammatory profile. dermnetnz.org

| Mechanism | Key Molecular Targets | Outcome |

|---|---|---|

| Inhibition of NF-κB Pathway | NF-κB, IκB | Decreased production of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) nih.govresearchgate.net |

| Upregulation of DEL-1 | DEL-1, GHSR, JAK2, PI3K/AKT | Inhibition of neutrophil infiltration researchgate.net |

| Direct Cytokine Inhibition | IL-8 | Reduced pro-inflammatory signaling dermnetnz.org |

| Neutrophil Modulation | Neutrophil oxidative burst | Decreased inflammatory damage dermnetnz.org |

Motilin Receptor Agonism and Gut Motility Mechanisms

Erythromycin is a potent agonist of the motilin receptor, which explains its well-documented prokinetic effects on the gastrointestinal (GI) tract. nih.govdroracle.aiphysiology.org Motilin is a hormone that regulates the migrating motor complex (MMC), a pattern of GI motility that occurs during fasting. nih.gov

By binding to and stimulating motilin receptors on GI smooth muscle cells, erythromycin mimics the action of endogenous motilin. nih.govdroracle.aiphysiology.org This stimulation leads to an increase in the amplitude of antral contractions and improved gastroduodenal coordination, which accelerates gastric emptying. droracle.aidroracle.ai The contractile response induced by erythromycin is mediated by the direct action on smooth muscle via the influx of extracellular calcium through dihydropyridine-sensitive calcium channels and is independent of the intrinsic nervous system. droracle.aiphysiology.org

The effects of erythromycin as a motilin agonist are region- and species-specific, similar to motilin itself. physiology.org For instance, it induces contractions in human and rabbit duodenal strips but is ineffective in rat or dog duodenum. physiology.org This agonistic activity at the motilin receptor is also associated with the induction of hunger feelings through a cholinergic pathway, suggesting a role for motilin as an orexigenic signal from the gut. nih.gov

| Action | Receptor/Channel | Physiological Effect |

|---|---|---|

| Motilin Receptor Agonism | Motilin Receptor | Stimulates GI smooth muscle contraction nih.govdroracle.aiphysiology.org |

| Increased Antral Contractions | Motilin Receptor | Accelerates gastric emptying droracle.aidroracle.ai |

| Calcium Influx | Dihydropyridine-sensitive calcium channels | Mediates smooth muscle contraction droracle.ai |

| Induction of Hunger | Cholinergic Pathway | Stimulates appetite nih.gov |

Investigational Antitumor Mechanisms

Beyond its established roles, erythromycin has been investigated for its potential antitumor activities. Evidence suggests that macrolides can modulate key cellular processes in cancer cells, including apoptosis, autophagy, and cell cycle regulation. nih.gov

One of the proposed antitumor mechanisms of erythromycin is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that erythromycin can initiate apoptosis in human neuroblastoma cells. nih.gov

Another area of investigation is the effect of erythromycin on mitochondrial biogenesis in cancer stem cells. oncotarget.com The bacterial 50S ribosomal subunit, the target of erythromycin, shares homology with the 39S mitochondrial ribosome in eukaryotic cells. oncotarget.com By binding to the mitochondrial ribosome, erythromycin can inhibit mitochondrial protein synthesis, which is crucial for the survival and propagation of cancer stem cells. oncotarget.com This has led to the exploration of repurposing erythromycin and its derivatives as agents that target cancer stem cells. oncotarget.com

| Mechanism | Cellular Process Affected | Potential Outcome |

|---|---|---|

| Apoptosis Induction | Programmed Cell Death | Elimination of cancer cells nih.gov |

| Inhibition of Mitochondrial Biogenesis | Mitochondrial Protein Synthesis | Targeting of cancer stem cells oncotarget.com |

Neuroprotective Mechanisms

Emerging research has highlighted the potential neuroprotective effects of erythromycin in the context of cerebral ischemia. nih.govnih.gov Preconditioning with erythromycin has been shown to induce tolerance against focal cerebral ischemia and attenuate subsequent brain injury. nih.gov

The neuroprotective mechanisms of erythromycin are thought to involve both antioxidant and anti-inflammatory effects. nih.gov In animal models of stroke, erythromycin administration significantly reduced infarct and edema volume and improved neurological outcomes. nih.gov This was associated with a suppression of oxidative stress markers, such as 4-hydroxynonenal (B163490) (4-HNE) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and a reduction in the expression of inflammatory markers like ionized calcium-binding adapter molecule 1 (Iba-1) and TNF-α. nih.gov

Furthermore, studies have indicated that erythromycin preconditioning can lead to an upregulation of neuronal nitric oxide synthase (nNOS). nih.gov The increased levels of nNOS may contribute to the observed neuroprotection against ischemic brain injury. nih.gov

| Effect | Associated Markers/Pathways | Outcome |

|---|---|---|

| Reduction of Oxidative Stress | Decreased 4-HNE and 8-OHdG nih.gov | Protection against neuronal damage nih.gov |

| Anti-inflammatory Action | Reduced Iba-1 and TNF-α expression nih.gov | Decreased neuroinflammation nih.gov |

| Upregulation of nNOS | Increased nNOS mRNA and protein levels nih.gov | Induction of ischemic tolerance nih.gov |

Mechanisms of Bacterial Resistance to Erythromycin Stearate

Target Site Modification

The primary target for erythromycin (B1671065) is the 50S ribosomal subunit, where it binds to the 23S ribosomal RNA (rRNA) and blocks protein synthesis. drugbank.com Bacteria can develop resistance by altering this target site, which reduces the antibiotic's binding affinity.

Ribosomal Methylation (e.g., 23S rRNA)

One of the most prevalent mechanisms of resistance to erythromycin and other macrolides is the methylation of the 23S rRNA. researchgate.net This modification is carried out by enzymes known as erythromycin ribosome methylases (Erm), which are encoded by erm genes. oup.comtaylorandfrancis.com These enzymes typically dimethylate a specific adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. asm.orgnih.gov This methylation event alters the conformation of the ribosomal binding pocket, thereby reducing the affinity of erythromycin for its target. asm.orgnih.gov

This type of resistance often results in a phenotype known as MLSB, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, all of which share an overlapping binding site on the ribosome. oup.comnih.gov The expression of erm genes can be either constitutive or inducible. nih.govasm.org In inducible resistance, the presence of a sub-inhibitory concentration of erythromycin triggers the expression of the methylase, leading to resistance. pnas.orgpnas.org

| Gene Class | Mechanism | Effect on Erythromycin Binding | Resulting Phenotype |

| erm | Post-transcriptional methylation of 23S rRNA | Reduced affinity | MLSB (resistance to macrolides, lincosamides, and streptogramin B) |

Alterations in Ribosomal Binding Affinity

Besides ribosomal methylation, mutations in the genes encoding for ribosomal components can also lead to reduced binding of erythromycin. These mutations can occur in the 23S rRNA or in ribosomal proteins.

Mutations at specific positions in the peptidyl transferase loop of the 23S rRNA, such as at positions 2057 and 2058, can induce conformational changes that lower the affinity of erythromycin for its binding site. nih.gov For instance, a G-to-A mutation at position 2057 can reduce the drug's affinity twenty-fold, while A-to-G or A-to-U mutations at position 2058 can lead to a reduction of up to 10,000-fold. nih.gov

Furthermore, alterations in ribosomal proteins L4 and L22, which are located near the nascent peptide exit tunnel where erythromycin binds, have been identified as a source of resistance in some bacteria. researchgate.netnih.gov These mutations are thought to distort the erythromycin-binding site or impair the passage of the antibiotic through the tunnel to its target. researchgate.netnih.gov However, resistance due to mutations in ribosomal proteins is generally less common in clinical isolates compared to ribosomal methylation. asm.org

| Type of Alteration | Specific Component | Effect on Erythromycin Binding |

| 23S rRNA Mutation | Peptidyl transferase loop (e.g., positions 2057, 2058) | Reduced binding affinity |

| Ribosomal Protein Mutation | L4 and L22 | Distortion of the binding site or impaired drug access |

Efflux Pump Systems

A significant mechanism of bacterial resistance to erythromycin involves the active transport of the antibiotic out of the cell, a process mediated by efflux pumps. researchgate.netoup.com These protein complexes are embedded in the bacterial cell membrane and function to reduce the intracellular concentration of the drug to sub-inhibitory levels. nih.gov

In many streptococcal species, a common efflux-mediated resistance is known as the M phenotype, which confers resistance to 14- and 15-membered macrolides like erythromycin but not to lincosamides or streptogramin B. nih.govnih.gov This phenotype is typically associated with the presence of the mef (macrolide efflux) gene. oup.comnih.gov Another family of efflux pumps involved in macrolide resistance is the ATP-binding cassette (ABC) transporters, which are encoded by genes such as msr. frontiersin.orgfrontiersin.org

The overexpression of these efflux pumps prevents erythromycin from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. frontiersin.org

| Efflux System | Associated Genes | Mechanism of Action | Substrate Specificity |

| MFS (Major Facilitator Superfamily) | mef (e.g., mefA) | Proton-motive force-driven efflux | 14- and 15-membered macrolides |

| ABC (ATP-Binding Cassette) Transporters | msr (e.g., msrA) | ATP hydrolysis-driven efflux | Macrolides and streptogramin B |

| RND (Resistance-Nodulation-Division) | AdeABC | Proton-motive force-driven efflux | Broad spectrum including macrolides |

Enzymatic Inactivation and Degradation of the Antibiotic

Bacteria can also acquire resistance by producing enzymes that chemically modify and inactivate erythromycin. oup.com This strategy renders the antibiotic ineffective before it can reach its target.

Two primary types of enzymes are responsible for the inactivation of erythromycin:

Erythromycin esterases: Encoded by ere genes (e.g., ereA and ereB), these enzymes hydrolyze the macrolactone ring of erythromycin. acs.orgnih.gov The opening of this ring structure is crucial for the antibiotic's activity, and its cleavage results in an inactive product. researchgate.netnih.gov

Macrolide phosphotransferases (MPHs): These enzymes, encoded by mph genes, inactivate macrolides by covalently adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar. frontiersin.orgnih.gov This modification prevents the antibiotic from binding to the ribosome. nih.gov

These inactivating enzymes are often found in enterobacteria. oup.com

| Enzyme | Gene | Mechanism of Inactivation |

| Erythromycin Esterase | ereA, ereB | Hydrolysis of the macrolactone ring |

| Macrolide Phosphotransferase | mph | Phosphorylation of the 2'-hydroxyl group |

Peptide-Mediated Resistance Mechanisms

A more recently discovered mechanism of resistance involves the production of short peptides that interfere with the action of erythromycin. nih.gov Certain bacterial genes encode small open reading frames that produce these "resistance peptides." researchgate.net

When an erythromycin molecule is bound to the ribosome, the synthesis of most proteins is stalled. However, the translation of these specific short peptides can proceed. The nascent resistance peptide, as it emerges into the ribosomal exit tunnel, interacts with the bound erythromycin molecule. nih.govresearchgate.net This interaction is thought to destabilize the binding of the antibiotic to the 23S rRNA. nih.govresearchgate.net

Ultimately, during the termination step of protein synthesis, the release of the completed peptide from the ribosome can lead to the ejection of the erythromycin molecule. nih.govresearchgate.net This "cleaning" of the ribosome allows it to resume normal protein synthesis. The effectiveness of this mechanism is highly dependent on the specific amino acid sequence and length of the peptide. nih.govnih.gov For example, peptides that are too long may not effectively dislodge the antibiotic. researchgate.netresearchgate.net

| Peptide | Mechanism | Outcome |

| Resistance Peptide (e.g., MRLFV) | Interacts with ribosome-bound erythromycin, destabilizing its binding. | Ejection of erythromycin from the ribosome, allowing protein synthesis to resume. |

Biosynthesis and Synthetic Derivatization of Erythromycin Stearate

Natural Production Pathways

The foundational erythromycin (B1671065) molecule is a secondary metabolite produced by a specific actinomycete bacterium through a multi-step enzymatic assembly line.

Erythromycin is produced industrially through large-scale fermentation of the Gram-positive soil bacterium, Saccharopolyspora erythraea (S. erythraea). nih.govspringernature.comnih.gov This microorganism is the primary natural source for the antibiotic. nih.govmdpi.com The fermentation process is a complex biotechnological procedure where the bacterium is cultured in large bioreactors under controlled conditions. springernature.com Specific nutrient media, containing sources of carbon and nitrogen, are used to support the growth of the bacteria and encourage the production of erythromycin as a secondary metabolite. nih.govoup.com The industrial production of this bioactive compound faces challenges in achieving optimal yields, leading to ongoing research in metabolic engineering and fermentation process refinement to improve output. nih.gov Genetic manipulation of industrial strains, such as S. erythraea HOE107, is employed to overproduce the antibiotic. mdpi.comfrontiersin.org

The biosynthesis of the erythromycin core structure, a 14-membered macrolide ring called 6-deoxyerythronolide B (6-dEB), is orchestrated by a giant, multifunctional enzyme complex known as erythromycin polyketide synthase (PKS). mdpi.comnih.govnih.gov This enzyme, also called 6-dEB synthase (DEBS), functions as an assembly line. nih.gov The PKS is composed of multiple modules, with each module responsible for one cycle of chain elongation and modification of the growing polyketide chain. nih.govnih.govresearchgate.net

The structure of these complex polyketides is programmed by the modular arrangement of functional domains within the PKS. nih.govwikipedia.org The minimal domains in a module include an acyltransferase (AT), which selects the building block; a ketosynthase (KS), which catalyzes the carbon-carbon bond formation; and an acyl carrier protein (ACP), which holds the growing chain. nih.govwikipedia.org The process is initiated with a propionyl-CoA starter unit, followed by six successive condensations with methylmalonyl-CoA extender units. oup.com The biosynthetic intermediates remain bound to the PKS enzyme as they are passed between domains and modules until the final macrolide ring is assembled. nih.gov

Once the 6-deoxyerythronolide B (6-dEB) macrolactone is synthesized by the PKS and released, it undergoes several post-PKS modifications to become the final erythromycin molecule. A critical step in this process is catalyzed by the enzyme Cytochrome P450eryF (also symbolized as CYP107A1). nih.govwikipedia.org This enzyme, originally from S. erythraea, is a hydroxylase that performs a specific hydroxylation reaction. mdpi.comwikipedia.org

Cytochrome P450eryF catalyzes the stereospecific 6S-hydroxylation of 6-dEB to form erythronolide B (EB). nih.govwikipedia.org This is the initial reaction in a multi-step pathway that converts the PKS product into the final antibiotic. nih.gov Subsequent enzymatic steps, including glycosylations and another hydroxylation by the enzyme EryK, ultimately lead to the formation of erythromycin A. researchgate.netresearchgate.net

Table 1: Key Enzymes in Erythromycin Biosynthesis

| Enzyme/Complex | Abbreviation | Function |

| Erythromycin Polyketide Synthase | PKS / DEBS | Assembles the 14-membered macrolide ring (6-deoxyerythronolide B) from propionyl-CoA and methylmalonyl-CoA precursors. mdpi.comnih.gov |

| Cytochrome P450eryF | EryF / CYP107A1 | Catalyzes the 6S-hydroxylation of 6-deoxyerythronolide B to yield erythronolide B. nih.govwikipedia.org |

| C-12 Hydroxylase | EryK | Performs a stereospecific C-12 hydroxylation on erythromycin precursors, a later step in the formation of Erythromycin A. researchgate.net |

The synthesis of the erythromycin polyketide backbone is entirely dependent on a sufficient supply of specific precursor molecules: one starter unit of propionyl-CoA and six extender units of methylmalonyl-CoA. oup.com Propionyl-CoA is a coenzyme A derivative of propionic acid and serves as the direct precursor for erythromycin biosynthesis. nih.govwikipedia.org The intracellular concentrations of these precursors are critical for efficient antibiotic production. nih.gov

Chemical Synthesis and Semisynthetic Modifications

While the core erythromycin molecule is produced biologically, it is often chemically modified to improve its pharmaceutical characteristics. Erythromycin base is unstable in the acidic environment of the stomach, which limits its efficacy and bioavailability when taken orally. chemicalbook.comnih.gov

To overcome the acid lability of erythromycin base, various salts and esters have been developed. nih.govgoogle.com Erythromycin stearate (B1226849) is the stearic acid salt of erythromycin. chemicalbook.comguidechem.com This form is created through a chemical reaction where erythromycin base is combined with stearic acid. guidechem.comgoogle.com The process involves reacting erythromycin with the proper quantity of stearic acid in a suitable solvent, such as acetone or water, which causes the salt to precipitate. guidechem.comgoogle.com

The formation of the stearate salt protects the erythromycin molecule from degradation by gastric acid. chemicalbook.comunido.org While the salt form itself is microbiologically inactive, it remains intact through the stomach. google.com Upon reaching the more alkaline environment of the duodenum, the salt dissociates, releasing the active erythromycin base, which is then absorbed into the bloodstream. chemicalbook.comgoogle.com This semisynthetic modification is a crucial step for creating an effective and stable oral formulation of the antibiotic. google.com

Structural Alterations of the Macrolactone Ring

Erythromycin is a macrolide antibiotic featuring a 14-membered macrocyclic lactone ring, to which two sugar moieties, L-cladinose and D-desosamine, are attached. The complexity of this structure, with its ten asymmetric centers, has been a focal point for medicinal chemists aiming to improve its therapeutic properties. The aglycone ring of 14-membered macrolides like erythromycin is notably more strained compared to 15- and 16-membered rings, making it more susceptible to intramolecular reactions.

Efforts to enhance antimicrobial efficacy, broaden the microbial spectrum, and overcome bacterial resistance have led to numerous structural modifications, primarily through semi-synthesis from the naturally occurring erythromycin A molecule. These alterations have largely targeted the periphery of the macrolactone scaffold, leaving the core intact to preserve its intrinsic activity.

Key sites on the macrolactone ring that have been subjects of chemical modification include:

The C9-ketone: This group is a critical participant in the acid-catalyzed degradation of erythromycin. Modifications at this position led to the development of derivatives like roxithromycin and dirithromycin.

The C6-hydroxyl group: This hydroxyl group is also involved in the intramolecular cyclization that inactivates erythromycin in acidic conditions. Masking this group, for instance by methylation to form a methoxy group, results in clarithromycin (B1669154), a derivative with enhanced acid stability.

The C11 and C12-hydroxyl groups: These adjacent hydroxyls have been modified to create cyclic carbamates, a characteristic feature of the third-generation macrolides known as ketolides.

These structural alterations to the macrolactone ring are fundamental in the development of second and third-generation macrolides, designed to prevent the degradation pathways that limit the efficacy of the parent erythromycin molecule.

Development of Acid-Stable Derivatives

A significant limitation of erythromycin A for oral administration is its instability in the acidic environment of the stomach. Under acidic conditions, it undergoes rapid intramolecular cyclization involving the C9-ketone and the hydroxyl groups at C6 and C12. This process yields biologically inactive degradation products, specifically an 8,9-anhydro-6,9-hemiketal and a 6,9;9,12-spiroketal. Consequently, a primary goal in the development of erythromycin derivatives has been to enhance its acid stability and, therefore, improve its oral bioavailability.

Two principal strategies have been employed to achieve this:

Modification of the Macrolactone Ring: This approach involves chemically altering the functional groups responsible for the degradation. By blocking the intramolecular cyclization pathway, derivatives with significantly improved stability are created. This strategy led to the creation of second-generation macrolides.

Formation of Acid-Stable Salts and Esters: An earlier approach to circumvent acid degradation was the formulation of erythromycin as water-insoluble, acid-stable salts or esters. This method protects the erythromycin molecule during its transit through the stomach without fundamentally altering the core macrolactone ring.

Erythromycin stearate is a prominent example of this second strategy. It is the stearate salt of erythromycin, chemically known as erythromycin octadecanoate, formed by combining erythromycin with stearic acid. This salt formation occurs at the basic dimethylamino group of the D-desosamine sugar, not on the macrolactone ring itself. The resulting salt is less soluble in water and more stable in acid, which allows it to pass through the stomach largely intact. This formulation reliably improves absorption and achieves optimal serum levels of the active drug.

The development of these derivatives represents a significant advancement in macrolide chemotherapy, allowing for effective oral use.

Table 1: Comparison of Erythromycin and Selected Acid-Stable Derivatives

| Compound | Modification Type | Structural Change | Consequence |

|---|---|---|---|

| Erythromycin A | Parent Compound | C6-hydroxyl, C9-ketone | Unstable in acid; forms inactive hemiketal and spiroketal. |

| Clarithromycin | Ring Modification | Methylation of C6-hydroxyl group. | Blocks intramolecular cyclization, increasing acid stability. |

| Azithromycin (B1666446) | Ring Expansion | Methyl-substituted nitrogen incorporated at the 9a position. | 15-membered azalide ring prevents degradation pathway. |

| This compound | Salt Formation | Forms a salt with stearic acid at the desosamine (B1220255) sugar. | Increases acid stability without altering the macrolactone ring. |

Structure Activity Relationship Sar Studies of Erythromycin Stearate

Impact of Stearate (B1226849) Moiety on Physicochemical Behavior and Biological Activity

Erythromycin (B1671065) stearate is a salt formed between the basic dimethylamino group on the desosamine (B1220255) sugar of the erythromycin molecule and the carboxyl group of stearic acid. This formulation is designed to improve the drug's properties, particularly its stability in acidic environments and its palatability.

The primary impact of the stearate moiety is on the physicochemical and pharmacokinetic behavior of erythromycin. The salt form is less soluble in water and more stable in the acidic environment of the stomach, which prevents the acid-catalyzed degradation that the erythromycin base readily undergoes. nih.gov This degradation leads to the formation of inactive internal spiroketal structures, such as anhydroerythromycin A. nih.govdntb.gov.ua By protecting the active erythromycin base during gastric transit, the stearate salt enhances its bioavailability. nih.gov In vivo, the salt dissociates, releasing the active erythromycin base for absorption. Studies have shown that the physicochemical tests of erythromycin stearate tablets, such as dissolution and disintegration, can be correlated with in-vivo bioavailability parameters like peak serum levels. nih.gov

The biological activity, in terms of antimicrobial action, resides in the erythromycin molecule itself once it is released from the stearate salt. However, the formulation does have an impact on the local biological environment. For instance, studies comparing this compound with other derivatives have noted effects on the human colonic microflora, causing a suppression of certain gram-negative anaerobic and aerobic rods. nih.gov

Correlation between Macrolide Ring Modifications and Ribosomal Binding

The antibacterial activity of erythromycin is achieved by inhibiting protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome. mdpi.com The core of this interaction is dictated by the 14-membered macrolactone ring and its attached sugar moieties. SAR studies focus on how modifications to this structure alter ribosomal binding and, consequently, antibacterial efficacy. blogspot.com

Erythromycin binds near the entrance of the nascent peptide exit tunnel (NPET), physically obstructing the path of newly synthesized polypeptides. oup.comnih.gov Key structural features of the macrolide that influence this binding include:

The Macrolactone Ring : The 14-membered ring serves as the foundational scaffold. Altering its size or conformation can significantly impact binding affinity. blogspot.com Hydrolytic cleavage of the lactone ring, which opens the circular structure, results in a complete loss of activity. researchgate.net

The Desosamine Sugar : This amino sugar, attached at position C-5 of the ring, is critically important for activity. Its dimethylamino group is the site of salt formation with stearic acid, but in its free base form, it is crucial for ribosomal interaction.

The Cladinose (B132029) Sugar : This neutral sugar, attached at position C-3, also plays a significant role. It contributes to the proper positioning of the antibiotic within the ribosome. usm.my Removing the cladinose sugar and replacing it with a keto group at the C-3 position leads to a class of derivatives known as ketolides. researchgate.net Ketolides, such as telithromycin, can exhibit enhanced binding and are often effective against bacteria that have developed resistance to traditional macrolides. nih.govnih.gov

The following table summarizes the effects of key modifications to the erythromycin macrolide ring on its biological activity.

| Modification Location | Type of Modification | Consequence on Activity/Binding |

| C-3 Position | Replacement of cladinose sugar with a keto group | Creates ketolides; enhances binding and activity against some resistant strains. researchgate.netnih.gov |

| Lactone Ring | Hydrolytic cleavage (opening the ring) | Complete loss of antibacterial activity. researchgate.net |

| Ring Expansion | Nitrogen insertion into the macrolide ring (e.g., Azithromycin) | Creates a 15-membered ring, improving acid stability and pharmacokinetic properties. oup.com |

| C-6 Position | Methylation of the hydroxyl group (e.g., Clarithromycin) | Increases acid stability and improves bioavailability. |

Influence of Stereochemical Framework on Biological Interactions

Stereochemistry, the precise three-dimensional arrangement of atoms, is paramount for the biological activity of erythromycin. The molecule contains numerous chiral centers, and its specific spatial conformation is essential for a complementary fit into the binding pocket of the bacterial ribosome. nih.gov Even minor changes to this stereochemical framework can lead to a significant or total loss of activity.

The acid-catalyzed degradation of erythromycin A results in an inactive compound, anhydroerythromycin A. nih.gov This transformation involves a change in the stereochemistry at the C-9 position, forming a spiroketal structure. nih.govdntb.gov.ua This highlights how a modification at a single chiral center can drastically alter the molecule's shape, preventing it from binding effectively to its ribosomal target. The defined stereochemistry ensures that the various functional groups are oriented correctly to engage in the necessary interactions, such as hydrogen bonds, with specific nucleotides of the ribosomal RNA. nih.gov For different classes of compounds, stereochemistry is a known driver for potency and pharmacokinetics. nih.gov

Relationship between Functional Groups and Hydrogen Bonding in Biological Systems

The binding of erythromycin to its ribosomal target is primarily mediated by a network of hydrogen bonds. researchgate.net These non-covalent interactions occur between specific functional groups on the antibiotic and nucleotides of the 23S rRNA within the 50S subunit. researchgate.netusm.my The hydroxyl (R-OH) and amino (R-NH2) groups on the erythromycin molecule are the main hydrogen bond donors and acceptors. researchgate.net

Key hydrogen bonding interactions have been identified through structural studies:

Desosamine Sugar : The hydroxyl group at the 2' position of the desosamine sugar is a critical hydrogen bond donor. It forms a vital hydrogen bond with the N1 atom of adenine (B156593) 2058 (A2058) in the 23S rRNA. oup.comresearchgate.net This single interaction is a cornerstone of macrolide binding, and methylation of A2058 by bacteria is a common mechanism of resistance, as it prevents this hydrogen bond from forming. mdpi.com

Cladinose Sugar : The functional groups on the cladinose sugar also form hydrogen bonds with ribosomal bases, including those at positions A2484 and A2485, helping to anchor the molecule correctly. usm.my

Macrolactone Ring : Various hydroxyl groups on the macrolactone ring itself participate in additional hydrogen bonds with the rRNA, further stabilizing the antibiotic-ribosome complex. researchgate.net

The table below details the crucial functional groups of erythromycin involved in forming hydrogen bonds with the bacterial ribosome.

| Functional Group on Erythromycin | Position | Interacting Ribosomal Nucleotide | Significance |

| 2'-Hydroxyl | Desosamine Sugar | A2058 | A critical interaction for binding; modification of A2058 confers resistance. oup.comresearchgate.net |

| Various Groups | Cladinose Sugar | A2484, A2485 | Helps to correctly position the antibiotic in the binding site. usm.my |

| Hydroxyl Groups | Macrolactone Ring | Various rRNA nucleotides | Contribute to the overall stability of the drug-ribosome complex. researchgate.net |

These specific hydrogen bonding patterns underscore the importance of the molecule's precise structure. Any modification that removes these functional groups or alters their spatial orientation can weaken the binding affinity and reduce or eliminate the antibiotic's activity. nih.gov

Advanced Research in Drug Delivery Systems for Erythromycin Stearate

Encapsulation Technologies

Encapsulation technologies involve enclosing the active pharmaceutical ingredient within a carrier system. For erythromycin (B1671065) stearate (B1226849), various nanocarriers have been explored to improve its physicochemical properties and therapeutic performance.

Liposomal Formulations and Encapsulation Efficiency

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Research into liposomal formulations for erythromycin has shown varied success in encapsulation efficiency (EE). One study reported a protocol that significantly improved the EE to 32% for liposomes with a diameter of 194 nm. nih.gov These liposomes demonstrated good stability, retaining 100% of the entrapped erythromycin at 4°C in PBS and 80% at 37°C. nih.gov

Further advancements have led to the development of elastic liposomes, which offer greater flexibility. In one study, various formulations of elastic liposomes loaded with erythromycin yielded vesicle sizes ranging from 145.45 to 225.45 nm. internationaljournal.org.in The entrapment efficiency for these formulations was found to be between 65.85% and 73.32%, with an optimized batch achieving the highest EE. internationaljournal.org.in

| Liposomal Formulation Type | Vesicle Size (nm) | Encapsulation Efficiency (%) | Source(s) |

| Standard Liposomes | 194 | 32 | nih.gov |

| Elastic Liposomes | 145.45 - 225.45 | 65.85 - 73.32 | internationaljournal.org.in |

Solid-Lipid Nanoparticles

Solid-Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, offering advantages like improved stability and controlled release. mdpi.com Erythromycin stearate has been successfully incorporated into SLNs using methods like hot homogenization.

One study detailed the preparation of this compound-loaded solid lipid microparticles (SLMs) with particle sizes ranging from 10.3 to 18.1 µm. These microparticles achieved a maximum encapsulation efficiency of 95.11% and a loading capacity of 43.22 mg. researchgate.net Another research effort focused on optimizing erythromycin-loaded SLNs using response surface methodology. The optimal formulation consisted of a lipid concentration of 15 mg/mL, resulting in an EE of 88.40%, a drug loading (DL) of 29.46%, and a mean particle size of 153.21 nm. nih.govnih.gov These SLNs demonstrated a sustained drug release over 24 hours. nih.govnih.gov Further research using a Taguchi design model produced an optimized SLN formulation with a particle size of 176.2 nm and a drug entrapment efficiency of 73.56%. scielo.br

| SLN Formulation | Particle Size | Encapsulation Efficiency (%) | Drug Loading (%) | Preparation Method | Source(s) |

| Solid Lipid Microparticles (SLM) | 10.3 - 18.1 µm | 95.11 | 43.22 | Hot Homogenization | researchgate.net |

| Solid Lipid Nanoparticles (SLN) | 153.21 nm | 88.40 | 29.46 | Hot Homogenization & Ultrasonication | nih.govnih.gov |

| Solid Lipid Nanoparticles (SLN) | 176.2 nm | 73.56 | 69.74 | Not Specified | scielo.br |

Ethosomal Systems for Enhanced Permeability

Ethosomes are soft, malleable vesicles containing a high concentration of ethanol (B145695) (20-45%), which acts as a permeation enhancer. nih.govmdpi.com This composition allows ethosomes to penetrate deeper into the skin layers compared to more rigid vesicles like conventional liposomes. mdpi.comjpbs.in The ethanol fluidizes both the vesicle membrane and the lipids in the stratum corneum, facilitating drug transport. mdpi.com

Research on erythromycin-loaded ethosomes (EE) has demonstrated their potential for treating deep skin infections. These systems were characterized as small, unilamellar soft vesicles that encapsulated 78.6% of the loaded erythromycin. eurekaselect.com The enhanced permeability of ethosomes facilitates the transport of the antibiotic through both the stratum corneum and the bacterial cell wall. eurekaselect.com A related novel vesicular system, known as invasomes, which incorporates terpenes in addition to phospholipids (B1166683) and ethanol, has also been developed for this compound, showing entrapment efficiencies in the range of 67-82% and potentially higher skin penetration rates than ethosomes. pharmacologyjournals.net

| Vesicular System | Key Components | Encapsulation Efficiency (%) | Primary Advantage | Source(s) |

| Ethosomes | Phospholipids, Ethanol (20-45%), Water | 78.6 | Enhanced skin permeability | mdpi.comeurekaselect.com |

| Invasomes | Phospholipids, Ethanol, Terpenes | 67 - 82 | Improved transdermal penetration | pharmacologyjournals.net |

Micellar and Cubosomal Approaches

Micellar Systems: Micelles are self-assembling colloidal structures formed from surfactants. One study developed a micelle formulation for erythromycin using the nonionic surfactant Pluronic F-127, achieving an encapsulation efficiency of 28.3% with a particle diameter of approximately 193 nm. nih.govencyclopedia.pub Another investigation created significantly smaller Pluronic micelles (70 nm) and noted that their behavior was strongly dependent on pH, with changes in pH leading to the formation of larger micelles or their rupture and subsequent drug release. nih.govencyclopedia.pub

Cubosomal Approaches: Cubosomes are discrete, sub-micron nanostructured particles of a bicontinuous cubic liquid crystalline phase. nih.gov Their unique structure, comprising two continuous but non-intersecting aqueous channels separated by a lipid bilayer, allows for the encapsulation of both hydrophobic and hydrophilic drugs. nih.govmums.ac.ir For topical applications, erythromycin has been encapsulated into cubosomes using an emulsification method with glyceryl monooleate and a poloxamer surfactant. nih.govnih.gov An optimized formulation of these cubosomes showed an average particle size of 264.5 nm and a high entrapment efficiency of 95.29%. nih.gov In-vitro studies demonstrated that cubosomal gels could provide sustained release of erythromycin over 24 hours, making them a promising carrier for treating skin conditions like acne. nih.gov

| Delivery System | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Source(s) |

| Micelles (Pluronic F-127) | Nonionic Surfactant | 193 | 28.3 | nih.govencyclopedia.pub |

| Micelles (Pluronic) | Nonionic Surfactant | 70 | Not Specified | nih.govencyclopedia.pub |

| Cubosomes | Glyceryl Monooleate, Poloxamer 407 | 264.5 | 95.29 | nih.gov |

Polymeric Nanoparticles (e.g., Chitosan (B1678972), PLGA/PCL Microspheres)

Biodegradable polymers are widely used to formulate nanoparticles and microspheres for controlled drug delivery. nih.gov Polymers such as poly(lactic-co-glycolic) acid (PLGA) and polycaprolactone (B3415563) (PCL) are favored due to their biocompatibility and biodegradability. ekb.egresearchgate.net

Erythromycin has been encapsulated in PLGA and PCL-based microspheres using a simple emulsion solvent evaporation method. ekb.egresearchgate.net The blending of the hydrophobic PCL with the more hydrophilic PLGA is presumed to yield excellent chemical and mechanical stability for the encapsulated drug. ekb.eg In another study, PLGA nanoparticles loaded with erythromycin were synthesized, resulting in a particle size of 159 nm and an encapsulation efficiency of 71.89%. nih.gov These nanoparticles demonstrated significantly improved antibacterial efficacy against several bacterial strains compared to the free drug. nih.gov

Furthermore, the surface of PLGA nanoparticles can be modified to enhance their properties. For instance, coating PLGA nanoparticles with chitosan can change their surface charge from negative to positive. mdpi.com This modification can improve the interaction of the nanoparticles with negatively charged biological membranes. mdpi.com

| Polymeric Carrier | Polymer(s) Used | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Source(s) |

| Microspheres | PCL, PLGA | Not Specified | Not Specified | Blends provide stability and antimicrobial activity. | ekb.egresearchgate.net |

| Nanoparticles | PLGA | 159 | 71.89 | Improved antibacterial efficacy over pure drug. | nih.gov |

| Surface-Modified Nanoparticles | Chitosan, PLGA | N/A | N/A | Chitosan coating alters surface charge for better interaction. | mdpi.com |

Strategies for Overcoming Gastric Instability

A significant challenge with the oral administration of this compound is its degradation in the acidic environment of the stomach. Studies have shown that erythromycin rapidly loses its biological activity at a low pH. nih.gov In simulated gastric fluid (pH 1.2-3.2), 70-90% of the erythromycin from stearate salt formulations was destroyed within 15 minutes. nih.gov This demonstrates that the stearate salt form alone is insufficient to protect the antibiotic from gastric acid. nih.gov

The primary and most established strategy to overcome this instability is the use of enteric coatings. nih.gov These coatings are pH-sensitive polymers that resist dissolution in the acidic conditions of the stomach but dissolve in the more neutral pH of the small intestine, releasing the drug where it can be absorbed.

Other advanced strategies, while often studied for erythromycin base, could be applicable to the stearate salt. These include:

pH-Responsive Polymers: Incorporating the drug into a matrix of pH-responsive polymers that swell or dissolve only at higher pH values, thereby protecting the drug in the stomach. nih.gov

Use of Alkalizers: Formulating the drug with alkalizing agents like magnesium oxide or sodium carbonate to create a more favorable microenvironment that improves stability. nih.gov

Prodrugs and Conjugates: Developing a pH-cleavable conjugate of erythromycin that is stable in acid but releases the active drug at the desired site of action. nih.gov

These formulation strategies are essential for developing an effective oral dosage form of this compound that can bypass the degradative environment of the stomach and achieve optimal bioavailability.

Prodrug Design Principles (Esters and Salts)

One of the most successful strategies to enhance the clinical viability of erythromycin is the creation of prodrugs, specifically through the formation of esters and salts. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The primary goals for designing erythromycin prodrugs are to prevent acid degradation, improve absorption, and mask its bitter taste. nih.govresearchgate.net

The core principle behind this approach involves modifying the chemical structure of erythromycin at specific functional groups. The hydroxyl group of the amino sugar on the erythromycin molecule is a common site for esterification. researchgate.net This modification results in ester prodrugs that are more stable in acidic conditions compared to the parent compound. researchgate.net While these esters exhibit similar stability to erythromycin in acidic solutions, they are designed to be much less stable at the higher pH found in the small intestine and plasma, allowing for hydrolysis and the release of the active erythromycin base. researchgate.netresearchgate.net

Key Design Principles:

Acid Stability: The primary driver for creating erythromycin prodrugs is to protect the molecule from the acidic pH of the stomach. Gastric acid rapidly degrades the erythromycin base into inactive derivatives. primescholars.com Ester and salt forms, such as acetyl this compound, are designed to resist this conversion. google.com

Enhanced Absorption: Certain ester forms, like erythromycin estolate (the lauryl sulfate (B86663) salt of the propionyl ester of erythromycin), are more readily absorbed from the gastrointestinal tract than the base or stearate salt forms. researchgate.netgoogle.com This improved absorption contributes to higher bioavailability.

Hydrophilicity and Solubility: The synthesis of salts and esters can alter the hydrophilicity and solubility of the drug, which are critical factors for absorption. nih.gov For instance, this compound itself is a salt form designed to improve stability, though its absorption can be poor. google.com Further esterification can create compounds with more favorable absorption characteristics.

Taste Masking: The inherent bitterness of erythromycin is a significant challenge, particularly for pediatric formulations. Ester prodrugs are often significantly less soluble in water, which reduces their interaction with taste receptors on the tongue, thereby masking the unpleasant taste. researchgate.netresearchgate.net

The table below summarizes common erythromycin prodrugs and their design rationale.

| Prodrug Example | Prodrug Type | Primary Design Rationale | Reference |

| Erythromycin Estolate | Ester Salt | Improved absorption, acid stability, taste masking | researchgate.netgoogle.com |

| Acetyl this compound | Ester Salt | Resists acid degradation, good absorption | google.com |

| Erythromycin Ethyl Succinate | Ester | Taste masking (for pediatric use), acid stability | researchgate.net |

Enteric Coating Methodologies

A parallel and widely used strategy to protect erythromycin from gastric degradation is the application of an enteric coating to the solid dosage form. nih.gov This pharmaceutical technology involves applying a polymer barrier to tablets or granules that is resistant to the low pH of stomach acid but dissolves readily in the more alkaline environment of the small intestine. primescholars.com This ensures the drug is released at its primary site of absorption, the duodenum. primescholars.com

The methodology for applying an enteric coat typically involves a pan coater, where the tablets are tumbled while a coating solution is sprayed onto them. primescholars.com The process is carefully controlled for temperature, spray rate, and drying time to ensure a uniform and effective coating.

Components of Enteric Coating Formulations:

Polymers: The key component is the pH-sensitive polymer. These polymers contain acidic functional groups that remain unionized and insoluble at low pH but ionize and dissolve as the pH increases in the intestine. primescholars.com Common polymers include:

Ethyl cellulose (B213188) primescholars.comprimescholars.com

Pectin primescholars.comprimescholars.com

Eudragit L100-55 (a methacrylic acid and ethyl acrylate (B77674) copolymer) nih.gov

Plasticizers: These are added to the polymer solution to increase the flexibility and durability of the coating, preventing it from cracking. Polyethylene glycol (PEG-6000) is a commonly used plasticizer. primescholars.comprimescholars.com

Solvents: Solvents are used to dissolve the polymer and other components to create a solution suitable for spraying. A combination of isopropyl alcohol and water is often employed. primescholars.comprimescholars.com

Recent research has also explored the formulation of pH-sensitive polymeric nanoparticles as an advanced enteric delivery system. nih.gov In one study, this compound was encapsulated in nanoparticles prepared using the solvent evaporation technique with Eudragit L100-55. This approach not only protects the drug from acid but also aims to increase its dissolution rate in the intestine, which may further improve bioavailability. nih.gov

The effectiveness of enteric coating is evaluated by in-vitro drug release studies that simulate the conditions of the stomach (acidic pH) and the intestine (neutral pH). The data below compares the drug release from a standard marketed tablet with that from newly formulated pH-sensitive nanoparticles. nih.gov

| Formulation | pH of Medium | Time (hours) | Cumulative Drug Release (%) |

| Marketed Tablet | 1.2 | 1 | >15% |

| Marketed Tablet | Not Specified | 4 | <60% |

| pH-Sensitive Nanoparticles | 1.2 | 1 | <10% |

| pH-Sensitive Nanoparticles | 5.5 and 6.8 | 2 | >90% |

As the data indicates, the nanoparticle formulation demonstrated superior protection at acidic pH, with less than 10% of the drug released in one hour, compared to over 15% from the marketed tablet. nih.gov Furthermore, the nanoparticles provided a much faster and more complete release of the drug at the higher pH levels characteristic of the intestine. nih.gov

Analytical Methodologies and Quality Control in Erythromycin Stearate Research

The quality control of Erythromycin (B1671065) Stearate (B1226849) in pharmaceutical research and manufacturing relies on precise and accurate analytical methodologies. These methods are essential for determining the potency, purity, and stability of the compound in both bulk drug substances and finished dosage forms. The primary techniques employed include spectrophotometry and chromatography, each offering distinct advantages for the quantitative and qualitative analysis of this macrolide antibiotic.

Q & A

Q. Answer :

- X-ray diffraction (XRD) : Identify polymorphic forms (e.g., anhydrous vs. hydrates) .

- FTIR spectroscopy : Confirm ester carbonyl peaks at 1740 cm⁻¹ and hydroxyl groups at 3450 cm⁻¹ .

- Mass spectrometry (LC-MS) : Validate molecular ion [M+H]⁺ at m/z 1018.4 .

Advanced: What methodological gaps exist in current this compound research, and how can they be addressed?

Answer : Critical gaps include:

- Mechanistic studies : Limited data on stearate ester hydrolysis kinetics in vivo. Use isotope-labeled tracers (e.g., ¹³C-stearate) to track metabolic pathways .

- Ecotoxicity : No standardized assays for environmental persistence. Develop LC-MS/MS methods to quantify this compound in wastewater .

- Resistance monitoring : Implement whole-genome sequencing to correlate resistance phenotypes with genetic markers .

Tables for Quick Reference

Table 1 . USP-Recommended HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Detection wavelength | 215 nm |

| Flow rate | 1.5 mL/min |

| Injection volume | 20 µL |

Table 2 . Stability-Indicating Degradation Products

| Compound | Retention Time (Relative to Erythromycin A) |

|---|---|

| Erythromycin A enol ether | 1.5x |

| Anhydroerythromycin A | 2.3x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.